Ethylenediamine dihydrochloride (CAS 333-18-6) is a highly water-soluble, stable, crystalline diamine salt utilized extensively as a bidentate chelating ligand, a precursor in pharmaceutical synthesis, and a buffering agent in molecular biology[1]. In advanced optoelectronics, it serves as a critical passivating agent and precursor for diammonium spacer ligands in perovskite solar cells [2]. From a procurement perspective, its primary value lies in delivering the bifunctional chemical reactivity of ethylenediamine without the severe handling, volatility, flammability, and atmospheric instability challenges associated with the free base [3].
Substituting ethylenediamine dihydrochloride with the generic ethylenediamine free base introduces severe process and safety liabilities that complicate industrial workflows. The free base is a corrosive, fuming, flammable liquid that rapidly absorbs atmospheric carbon dioxide and moisture to form solid crusty carbamate deposits, which degrades its purity and alters its exact molarity . This makes precise stoichiometric dosing nearly impossible in open-air environments. Furthermore, the free base dissolves highly exothermically in water to yield a strongly alkaline solution (pH >11.5) [1], requiring hazardous and heat-generating neutralization steps for biological or neutral-pH applications. In contrast, the dihydrochloride salt provides a stable, weighable solid that yields a mildly acidic, easily buffered solution directly upon dissolution .
Ethylenediamine dihydrochloride is a stable crystalline solid with negligible vapor pressure at room temperature, completely eliminating the fuming and inhalation risks associated with the free base . The free base is a volatile liquid with a vapor pressure of approximately 1.4 kPa (10.5 mmHg) at 20 °C, requiring specialized ventilation and vapor-containment during handling [1]. This physical state transition allows the dihydrochloride salt to be weighed and transferred safely on open benchtops.
| Evidence Dimension | Vapor pressure and physical state at 20 °C |
| Target Compound Data | Solid crystalline powder, non-volatile (mp >300 °C) |
| Comparator Or Baseline | EDA free base: Volatile liquid, vapor pressure ~1.4 kPa (10.5 mmHg) at 20 °C |
| Quantified Difference | Complete elimination of volatility and vapor-phase respiratory hazards at room temperature |
| Conditions | Standard ambient handling (20 °C, 1 atm) |
Eliminates the need for specialized vapor-containment and respiratory protection during routine weighing, formulation, and transfer.
For precise chemical synthesis, the target compound must maintain exact molarity. Ethylenediamine dihydrochloride is highly stable in air and does not react with atmospheric gases . Conversely, ethylenediamine free base readily absorbs carbon dioxide from the air to form crusty solid carbamate deposits, which unpredictably alters its concentration and purity over time . The dihydrochloride salt thus guarantees reproducible stoichiometry without the need for inert-atmosphere gloveboxes.
| Evidence Dimension | Atmospheric degradation via CO2 absorption |
| Target Compound Data | Stable crystalline solid, no carbamate formation in air |
| Comparator Or Baseline | EDA free base: Rapidly absorbs atmospheric CO2 to form solid carbamate deposits |
| Quantified Difference | Prevents unpredictable molarity shifts caused by rapid CO2 and moisture absorption |
| Conditions | Open-air handling and storage |
Ensures precise stoichiometric control for the synthesis of APIs, chelating agents, and perovskite precursors without requiring inert-atmosphere gloveboxes.
When preparing aqueous reagents, ethylenediamine dihydrochloride dissolves to form a mildly acidic solution, with a 1% to 5% aqueous solution exhibiting a pH of 3.9 to 5.5 . In stark contrast, the free base dissolves exothermically and produces a highly alkaline solution with a pH of approximately 11.8 at 5 g/L [1]. Using the dihydrochloride salt bypasses the need for hazardous, heat-generating acid neutralization steps when formulating biological buffers or neutral-pH analytical standards.
| Evidence Dimension | Initial solution pH and heat of dissolution |
| Target Compound Data | Mildly acidic solution (pH 3.9–5.5 for a 1–5% aqueous solution) |
| Comparator Or Baseline | EDA free base: Highly alkaline (pH ~11.8 at 5 g/L) and dissolves exothermically |
| Quantified Difference | A pH shift of ~6–7 units lower, avoiding extreme alkalinity and exothermic neutralization |
| Conditions | Aqueous solution preparation at 20 °C |
Allows direct preparation of buffered biological reagents, electrophoretic gels, and analytical standards without dangerous exothermic neutralization steps.
Procurement of ethylenediamine dihydrochloride significantly simplifies facility safety compliance because it is a non-flammable solid with no flash point . The free base, however, is a flammable liquid with a closed-cup flash point of 34 °C (93 °F) and can form explosive vapor-air mixtures at elevated temperatures [1]. Selecting the salt form removes the regulatory requirement for flammable-rated storage cabinets and explosion-proof processing environments.
| Evidence Dimension | Flash point and flammability hazard |
| Target Compound Data | Non-flammable solid (no flash point) |
| Comparator Or Baseline | EDA free base: Flammable liquid with a closed-cup flash point of 34 °C (93 °F) |
| Quantified Difference | Complete removal of flammability risk at standard storage and processing temperatures |
| Conditions | Closed-cup flash point testing (DIN 51755) |
Removes the requirement for flammable-rated storage cabinets and explosion-proof processing environments, reducing procurement and operational overhead.
Ethylenediamine dihydrochloride is frequently selected as a nitrogen-containing building block and precise bidentate ligand in pharmaceutical synthesis. Because it does not suffer from the atmospheric CO2 degradation that plagues the free base, it ensures exact stoichiometric dosing, which is critical for maximizing yield and reproducibility in the production of complex active pharmaceutical ingredients (APIs) [1].
In molecular biology and analytical chemistry, this compound is heavily utilized to prepare electrophoretic gels, diagnostic agents, and standardized buffers. Its mildly acidic starting pH (3.9–5.5) and high water solubility (~300 g/L) allow for direct formulation without the hazardous, exothermic acid-neutralization steps required when using the highly alkaline free base.
In advanced optoelectronics, ethylenediamine dihydrochloride is procured as a stable precursor for synthesizing diammonium spacer ligands (such as EDAI2 or DO) or used directly as a chloride passivator. Its solid-state stability and high purity enable it to effectively suppress trap defects at the buried interface of flexible PSCs, significantly enhancing mechanical durability and power conversion efficiency [2].
The compound is widely used to form stable coordination complexes with metal ions in aqueous environments. Its pre-protonated state and precise molarity make it an ideal chelating agent for industrial water treatment, catalysis, and metal-ion scavenging applications where the volatility and corrosiveness of the free base would pose severe handling risks [1].
Irritant;Health Hazard